molecular formula C10H15N3O B13257974 7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13257974
M. Wt: 193.25 g/mol
InChI Key: MYNBMQFERBZOTB-UHFFFAOYSA-N
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Description

7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by the presence of an oxolane ring fused to the imidazo[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with an oxolane derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 80-100°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters can lead to scalable production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA or RNA, leading to the disruption of vital cellular processes. The exact pathways and molecular targets depend on the specific application and the nature of the biological system .

Comparison with Similar Compounds

Similar Compounds

  • 7-(Oxolan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
  • 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide

Uniqueness

7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to the presence of the oxolane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

7-(oxolan-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C10H15N3O/c1-4-13-5-3-11-10(13)12-9(1)8-2-6-14-7-8/h3,5,8-9H,1-2,4,6-7H2,(H,11,12)

InChI Key

MYNBMQFERBZOTB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CN=C2NC1C3CCOC3

Origin of Product

United States

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